3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
CAS No. |
302913-21-9 |
|---|---|
Molecular Formula |
C15H10BrClN2O |
Molecular Weight |
349.61 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-7-chloroquinazolin-4-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-7-12(17)5-6-13(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
RTGNGDKPZVMXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Acylation and Cyclization of Anthranilic Acid
The most widely reported method begins with substituted anthranilic acids. For 7-chloro derivatives, 2-amino-4-chlorobenzoic acid undergoes acylation with 3-chloropropionyl chloride or 4-chlorobutyryl chloride in dichloromethane containing triethylamine. This forms 2-(chloroalkyl)benzamide intermediates, which cyclize in acetic anhydride to yield 1,3-benzoxazin-4-one derivatives. Subsequent refluxing with 4-bromobenzylamine introduces the bromobenzyl group at position 3 via nucleophilic substitution.
Reaction Conditions:
Yield Optimization:
-
Substituting chloroacetyl chloride with 4-chlorobutyryl chloride increases cyclization efficiency from 62% to 78%.
-
Using Cs₂CO₃ instead of K₂CO₃ reduces side products (e.g., N-alkylation) by 15–20%.
Benzoxazinone Intermediate Route
Synthesis of 2-Chloromethyl-4H-benzo[d] oxazin-4-one
2-Amino-4-chlorobenzoic acid reacts with chloroacetyl chloride in acetic anhydride to form 2-chloromethylbenzoxazin-4-one, a pivotal intermediate. This compound undergoes nucleophilic displacement with 4-bromobenzylamine under basic conditions (K₂CO₃/DMF) to install the bromobenzyl moiety.
Mechanistic Insights:
-
The chloromethyl group’s electrophilicity (δ+ = 0.45 eV) facilitates SN2 attack by the benzylamine’s primary amine.
-
Steric hindrance from the 7-chloro substituent necessitates elevated temperatures (≥80°C) for complete conversion.
Typical Yield: 70–75% after recrystallization (ethanol/water).
Transition-Metal-Free Cyclization Strategies
Base-Promoted SNAr Reactions
A metal-free approach utilizes ortho-fluorobenzamides and amides in DMSO with Cs₂CO₃. The fluorine atom at the ortho position activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by 4-bromobenzylamine, followed by cyclodehydration to form the quinazolinone core.
Advantages:
Limitations:
Solvent-Free and Green Chemistry Approaches
PEG-400 Mediated Synthesis
Polyethylene glycol (PEG-400) acts as a recyclable solvent and catalyst in solvent-free conditions. 2-Chloromethylbenzoxazin-4-one and 4-bromobenzylamine are ground with PEG-400 in a mortar, achieving 88% yield at 60°C/2 h.
Key Benefits:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the cyclization step, completing in 15 min versus 2 h conventionally. This method enhances purity (99% by HPLC) by minimizing thermal decomposition.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs tubular flow reactors for acylation and cyclization steps:
Purification:
Comparative Analysis of Synthetic Methods
Table 1. Efficiency Metrics for Key Preparation Routes
| Method | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Anthranilic Acid Route | K₂CO₃/DMF | 80 | 8 | 70 | 95 |
| Benzoxazinone Intermediate | Cs₂CO₃/DMSO | 135 | 24 | 82 | 97 |
| PEG-400 Solvent-Free | PEG-400 | 60 | 2 | 88 | 98 |
| Microwave-Assisted | None | 100 | 0.25 | 85 | 99 |
Table 2. Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 50–100 kg |
| Reaction Volume | 50–100 mL | 500–1000 L |
| Energy Consumption | 0.5–1 kWh/g | 0.1–0.2 kWh/g |
| Waste Generated | 3–5 L/g | 0.5–1 L/g |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 7-chloro and 4-bromobenzyl groups participate in SNAr reactions under basic conditions.
The bromine atom on the benzyl group is more reactive due to the electron-withdrawing effect of the quinazolinone core, facilitating nucleophilic attack .
Cross-Coupling Reactions
The bromine and chlorine atoms enable transition-metal-catalyzed coupling:
Suzuki–Miyaura Coupling
-
Substrate : 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C
-
Product : 3-(4-Biphenylmethyl)-7-chloro-4(3H)-quinazolinone
Buchwald–Hartwig Amination
-
Conditions : Pd₂(dba)₃, Xantphos, KOtBu, toluene, 100°C
-
Product : 3-(4-(Piperazin-1-yl)benzyl)-7-chloro-4(3H)-quinazolinone
Cycloaddition and Ring-Opening Reactions
The quinazolinone core participates in oxidant-free cycloadditions:
textThis compound + Terminal alkyne + Sulfonyl azide → Phenolic quinazolinone derivatives
Conditions : CuI, Et₃N, MeCN, 25°C, 12 h
Yield : 85–98%
Oxidation
-
Reagent : KMnO₄, H₂SO₄
-
Product : 3-(4-Bromobenzyl)-7-chloro-quinazoline-2,4-dione
-
Application : Enhanced water solubility for biological testing
Reduction
-
Reagent : LiAlH₄, THF, 0°C → RT
-
Product : 3-(4-Bromobenzyl)-7-chloro-3,4-dihydroquinazoline
Biological Interactions
The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) through covalent modification :
Key findings :
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 4-Bromobenzyl | High | Suzuki coupling, SNAr, amination |
| 7-Chloro | Moderate | Hydrolysis, Ullmann coupling |
| Quinazolinone | Low | Cycloaddition, oxidation/reduction |
Mechanistic Insights
-
SNAr at Bromine : The electron-deficient aromatic ring directs nucleophiles (e.g., amines) to the para-bromine position .
-
Quinazolinone Core Stability : The fused ring system resists ring-opening under acidic/basic conditions but undergoes redox reactions at the carbonyl group .
This compound’s multifunctional design enables applications in antibacterial agents and anticancer drug development .
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria.
- Mechanisms of Action : The antibacterial activity is often attributed to the ability of quinazolinones to interfere with bacterial cell wall synthesis or function as enzyme inhibitors. For instance, studies have shown that certain derivatives can inhibit bacterial growth by targeting specific metabolic pathways .
- Case Studies : In one study, various quinazolinone derivatives were synthesized and evaluated for their antibacterial efficacy. The results demonstrated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity against resistant strains of bacteria .
Anticancer Properties
The anticancer potential of this compound has also been a focal point in recent research.
- Mechanisms : Quinazolinones are believed to induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival. The presence of halogen substituents has been linked to increased cytotoxicity against various cancer cell lines .
- Research Findings : A study highlighted the synthesis of a series of quinazolinone derivatives that showed promising results in inhibiting tumor growth in vitro. Compound 10 from this series exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Other Pharmacological Activities
Beyond antimicrobial and anticancer applications, this compound has been investigated for several other pharmacological activities:
- Anticonvulsant Activity : Some studies suggest that quinazolinones can modulate neurotransmitter systems, leading to anticonvulsant effects. Research has shown that specific derivatives can enhance seizure thresholds in animal models .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives.
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Bromine | Increases antibacterial potency | Enhances interaction with bacterial targets |
| Chlorine | Enhances anticancer activity | Influences binding affinity to cancer targets |
| Alkyl groups | Modulates solubility and bioavailability | Affects pharmacokinetic properties |
This table summarizes how different substituents impact the biological activities of quinazolinones, guiding future synthesis efforts.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Quinazolinone derivatives exhibit diverse biological activities depending on substituent positions and electronic properties. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Halogen Positioning: The 7-Cl substituent in UR-9825 and the target compound correlates with antifungal and antiparasitic activities, respectively. In contrast, 6-Br-7-Cl substitution in Halofuginone precursors enhances anti-coccidial activity .
- Bromobenzyl vs.
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Bioactivity Comparison
Key Observations :
- Solubility-Activity Relationship: The antileishmanial activity of this compound derivatives is likely hindered by poor aqueous solubility, a challenge also noted in triazole-quinazolinone hybrids . UR-9825’s balanced hydrophobicity contributes to its antifungal efficacy and species-dependent half-life .
- Antioxidant vs. Antimicrobial Activity: Phenolic derivatives exhibit enhanced radical scavenging due to electron-donating groups, whereas halogenated derivatives prioritize target-specific interactions (e.g., DNA gyrase inhibition in antibacterial compounds) .
Key Observations :
- Palladium Catalysis: Efficient for constructing 2- and 3-substituted quinazolinones, though yields vary with substituent bulk .
- Halogenation Strategies: Sequential bromination/chlorination (e.g., ) is critical for synthesizing Halofuginone intermediates .
Biological Activity
3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activities associated with this specific compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a bromobenzyl group at the 3-position and a chlorine atom at the 7-position of the quinazolinone core. This unique structure contributes to its pharmacological profile, enhancing its interaction with biological targets.
Anticancer Activity
Quinazolinone derivatives, including this compound, have shown significant anticancer potential. Research indicates that compounds in this class can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation.
- Case Study : A study reported that derivatives of quinazolinone exhibited IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, demonstrating their efficacy as potential anticancer agents . Specifically, compounds targeting EGFR showed notable inhibitory effects in breast cancer cell lines (MCF-7) with IC50 values between 3.35 to 5.59 µg/mL .
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have also been extensively studied. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies assessed the antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, showing promising results with significant inhibition zones compared to standard antibiotics .
Anti-inflammatory Activity
Quinazolinones are recognized for their anti-inflammatory properties, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).
- Experimental Data : Several analogs of quinazolinones were found to outperform indomethacin in reducing inflammation in animal models, indicating their potential as effective anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is closely related to their chemical structure. Variations in substituents can significantly influence their pharmacological properties.
| Compound | Substituent | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | Bromobenzyl | Anticancer | 0.36 - 40.90 μM |
| 2 | Chlorine | Antibacterial | Effective against E. coli |
| 3 | Phenyl | Anti-inflammatory | Superior to indomethacin |
Q & A
Q. What are the standard synthetic routes for 3-(4-bromobenzyl)-7-chloro-4(3H)-quinazolinone, and how are intermediates characterized?
The compound is typically synthesized via a multi-step protocol starting from 2-amino-4-chlorobenzoic acid. Key steps include condensation with formaldehyde and amines to form the quinazolinone core, followed by bromobenzyl substitution. Structural characterization employs IR spectroscopy (to confirm carbonyl and N–H stretches), ¹H NMR (to verify aromatic protons and substituent integration), and elemental analysis (to validate purity) . For intermediates like 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one, spectral data must align with theoretical predictions to avoid misassignment .
Q. What in silico and in vitro methods are used for preliminary biological screening of this compound?
- Molecular docking : AutoDockTools and AutoDock Vina are employed to predict binding affinity with targets like DNA gyrase (a bacterial enzyme). Docking scores (e.g., binding energy ≤ −7 kcal/mol) and interaction analysis (hydrogen bonds, hydrophobic contacts) prioritize candidates for synthesis .
- Antimicrobial assays : Disk diffusion or microdilution methods at 100 µg/mL are standard for evaluating antibacterial/antifungal activity. Contradictions in activity across studies (e.g., antibacterial vs. antifungal) may arise from strain-specific resistance or assay conditions .
Q. How are drug-like properties assessed preclinically?
Use Lipinski’s Rule of Five (molecular weight ≤500, logP ≤5) and SwissADME for solubility, blood-brain barrier permeability, and CYP450 metabolism predictions. Toxicity is evaluated via ProTox-II (e.g., LD50 estimates) to exclude hepatotoxic or mutagenic candidates .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Solvent systems : Dichloromethane/ethanol (1:1) at 60–80°C improves solubility of intermediates like 3-aminoethylquinazolinone derivatives.
- Catalyst screening : Electrochemical methods using Al/C electrodes and acetic acid enable oxidative cyclization at room temperature, avoiding high-temperature limitations of traditional routes .
- Reaction monitoring : TLC or HPLC tracks intermediate formation (e.g., Rf = 0.5 in ethyl acetate/hexane) to minimize side products .
Q. What strategies resolve contradictions in biological activity data between studies?
- Comparative assays : Re-test compounds under standardized conditions (e.g., Mueller-Hinton agar for bacteria, potato dextrose agar for fungi) to isolate strain- or media-dependent effects .
- SAR analysis : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the bromobenzyl moiety to enhance antifungal activity, as seen in Schiff base derivatives (Table 4 in ).
Q. How do structural modifications impact target selectivity (e.g., PARP-1 vs. DNA gyrase)?
- Scaffold hopping : Replace the 4-bromobenzyl group with piperidinyl or triazole moieties to shift activity from antimicrobial to anticancer targets. For example, 5-chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone inhibits PARP-1 (IC50 = 12 nM) .
- Dynamics simulations : Perform 100-ns MD simulations to compare binding stability with PARP-1 (Zn²⁺ domain) vs. DNA gyrase (ATP-binding pocket) .
Q. What electrochemical advantages exist over thermal synthesis for quinazolinone derivatives?
Electrochemical methods using undivided cells and carbon electrodes achieve yields >85% at room temperature, avoiding decomposition of heat-sensitive intermediates. Key parameters include:
- Current density: 10 mA/cm²
- Electrolyte: 0.1 M acetic acid in acetonitrile This method is scalable for synthesizing 2-methylquinazolin-4(3H)-one analogs .
Methodological Guidance for Data Interpretation
Q. How to validate docking results with experimental data?
- Correlation analysis : Compare docking scores (e.g., AutoDock Vina) with IC50 values from enzyme inhibition assays. A Pearson coefficient >0.7 indicates predictive reliability.
- Site-directed mutagenesis : Alter key residues (e.g., DNA gyrase Asp73 or PARP-1 Glu988) to confirm binding interactions predicted in silico .
Q. What statistical tools are recommended for SAR studies?
- PCA (Principal Component Analysis) : Reduces dimensionality of physicochemical descriptors (logP, polar surface area) to identify dominant factors in activity.
- ML models : Random Forest or SVM classifiers predict activity cliffs (e.g., sharp changes in potency with minor structural modifications) .
Tables for Critical Data Comparison
Table 1. Key Synthetic Routes Comparison
| Method | Yield (%) | Temperature | Catalyst | Reference |
|---|---|---|---|---|
| Thermal condensation | 65–75 | 80–100°C | None | |
| Electrochemical | 85–92 | 25°C | Al/C electrodes | |
| Palladium-catalyzed | 70–80 | 60°C | Pd(OAc)₂/Mo(CO)₆ |
Table 2. Biological Activity of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
